molecular formula C12H6F3NO B11869464 4-(Trifluoromethoxy)-2-naphthonitrile

4-(Trifluoromethoxy)-2-naphthonitrile

Cat. No.: B11869464
M. Wt: 237.18 g/mol
InChI Key: KTFPOMYDVFUJNK-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-2-naphthonitrile is an organic compound featuring a naphthalene ring substituted with a trifluoromethoxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)-2-naphthonitrile typically involves the introduction of the trifluoromethoxy group and the nitrile group onto the naphthalene ring. One common method involves the trifluoromethoxylation of a naphthalene derivative followed by nitrile introduction. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-2-naphthonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or aldehydes .

Scientific Research Applications

4-(Trifluoromethoxy)-2-naphthonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)-2-naphthonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to the modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylurea
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethoxy)aniline

Uniqueness

4-(Trifluoromethoxy)-2-naphthonitrile is unique due to the presence of both the trifluoromethoxy group and the nitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H6F3NO

Molecular Weight

237.18 g/mol

IUPAC Name

4-(trifluoromethoxy)naphthalene-2-carbonitrile

InChI

InChI=1S/C12H6F3NO/c13-12(14,15)17-11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-6H

InChI Key

KTFPOMYDVFUJNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)C#N

Origin of Product

United States

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